4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
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Overview
Description
4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 4 and a 2,2-difluoroethyl group at position 1. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazole derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido-pyrazoles, thioether-pyrazoles, or alkoxy-pyrazoles can be formed.
Oxidation Products: Oxidized derivatives like pyrazole carboxylic acids or pyrazole ketones.
Reduction Products: Reduced derivatives like pyrazole alcohols or pyrazole amines.
Scientific Research Applications
4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl and difluoroethyl groups can influence its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1H-pyrazole: Lacks the difluoroethyl group, which may result in different chemical and biological properties.
1-(2,2-difluoroethyl)-1H-pyrazole:
4-(bromomethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can alter its reactivity and interactions.
Uniqueness
4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the combination of the chloromethyl and difluoroethyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c7-1-5-2-10-11(3-5)4-6(8)9/h2-3,6H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFILMMQISQQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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